7-Chloro-2-methyl-1-benzothiophen-3-amine is a chemical compound belonging to the benzothiophene family, which is characterized by its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its diverse applications and reactivity.
The compound is synthesized through various methods, primarily involving the chlorination and amination of benzothiophene derivatives. It can be sourced from chemical suppliers or synthesized in laboratory settings using established synthetic routes.
7-Chloro-2-methyl-1-benzothiophen-3-amine can be classified as:
The synthesis of 7-Chloro-2-methyl-1-benzothiophen-3-amine typically involves the following steps:
The reaction conditions often include:
The molecular structure of 7-Chloro-2-methyl-1-benzothiophen-3-amine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C9H8ClN |
Molecular Weight | 195.68 g/mol |
IUPAC Name | 7-chloro-2-methyl-1-benzothiophen-3-amine |
InChI Key | LDXFZWVSCRCXMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(S1)C(=CC=C2)Cl)N |
The structure features a benzothiophene core with a chlorine substituent and an amine group, contributing to its chemical properties and reactivity .
7-Chloro-2-methyl-1-benzothiophen-3-amine can participate in several chemical reactions:
The specific conditions for these reactions vary based on desired products and may require careful monitoring of temperature, solvent, and reagent concentrations to optimize yields.
The mechanism of action for 7-Chloro-2-methyl-1-benzothiophen-3-amine involves its interaction with biological targets. The presence of both the chlorine and amine groups allows for potential hydrogen bonding with enzymes or receptors, influencing their activity. This compound may act as an inhibitor for certain biological pathways, although specific targets require further investigation .
The physical properties of 7-Chloro-2-methyl-1-benzothiophen-3-amine include:
Chemical properties include:
Relevant data on its properties aids researchers in understanding how it may behave in different environments .
7-Chloro-2-methyl-1-benzothiophen-3-amine has several scientific applications:
This compound's unique structural features make it a valuable subject for ongoing research in various scientific domains.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1